molecular formula C9H8ClI B2612360 2-Chloro-4-cyclopropyl-1-iodobenzene CAS No. 2225141-53-5

2-Chloro-4-cyclopropyl-1-iodobenzene

Cat. No.: B2612360
CAS No.: 2225141-53-5
M. Wt: 278.52
InChI Key: ROARMNSZZMIYBP-UHFFFAOYSA-N
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Description

“2-Chloro-4-cyclopropyl-1-iodobenzene” is a chemical compound with the CAS Number: 72233-02-4 . It has a molecular weight of 278.52 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8ClI/c10-7-3-4-8 (6-1-2-6)9 (11)5-7/h3-6H,1-2H2 . This indicates that the compound has a cyclopropyl group attached to the benzene ring, along with chlorine and iodine substituents.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds often undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of these reactions .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved resources.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

2-chloro-4-cyclopropyl-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClI/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROARMNSZZMIYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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